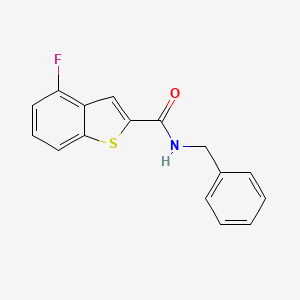

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

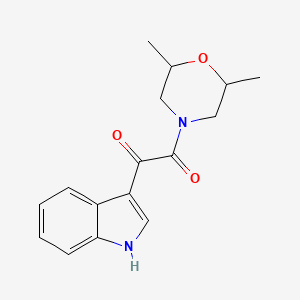

“N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12FNOS . It has an average mass of 285.336 Da and a monoisotopic mass of 285.062347 Da .

Synthesis Analysis

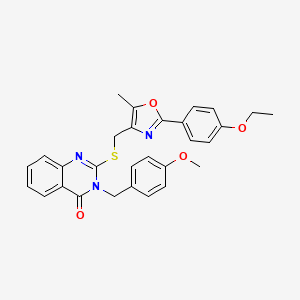

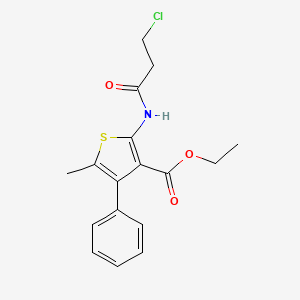

The synthesis of benzothiophenes, the core structure of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide”, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” consists of a benzothiophene core with a benzyl group and a fluoro group attached . The benzothiophene core is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” include the formation of benzothiophene via aryne intermediates and further addition with aryne intermediates . The benzothiophene formation is triggered by the nucleophilic attack of the sulfur atom onto C1 of the 3-substituted aryne intermediates due to the inductive effect of fluorine, bromine, oxygen, and nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide” include its molecular formula (C16H12FNOS), average mass (285.336 Da), and monoisotopic mass (285.062347 Da) . More detailed properties such as melting point, boiling point, and density were not provided in the search results .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

BFBTC exhibits promising antiviral properties. For instance, a recently discovered macrocyclic benzofuran derivative demonstrated anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease . Further studies are needed to explore its mechanism of action and potential clinical applications.

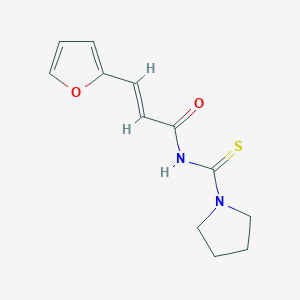

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between benzofuran structures and their bioactivities is essential. Researchers analyze the SAR of different derivatives to optimize their pharmacological profiles. By modifying specific functional groups or substituents, they aim to enhance desired effects while minimizing adverse effects.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

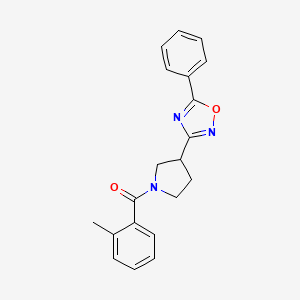

Benzothiophene derivatives are known to exhibit a variety of pharmacological properties .

Mode of Action

It’s known that benzothiophene derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzothiophene derivatives are known to interact with various biochemical pathways, influencing a range of biological activities .

Eigenschaften

IUPAC Name |

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNOS/c17-13-7-4-8-14-12(13)9-15(20-14)16(19)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIUKPBPYGVKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-fluoro-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010766.png)

![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3010777.png)

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)